molecular formula C10H20N2O4S B14669426 2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate CAS No. 51068-61-2

2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate

Cat. No.: B14669426
CAS No.: 51068-61-2
M. Wt: 264.34 g/mol
InChI Key: FTCFEVGILCBIQX-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of an azepane ring, an oxoethyl group, and an ethylsulfamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate typically involves the reaction of azepane with ethyl chloroformate and sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Azepane is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl azepan-1-yl carbonate.

    Step 2: The intermediate is then treated with sulfamic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)ethan-1-amine
  • 2-(2-Azepan-1-yl-ethoxy)-phenylamine
  • 1-(2-(Azepan-1-yl)ethyl)guanidine sulfate

Uniqueness

2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

51068-61-2

Molecular Formula

C10H20N2O4S

Molecular Weight

264.34 g/mol

IUPAC Name

[2-(azepan-1-yl)-2-oxoethyl] N-ethylsulfamate

InChI

InChI=1S/C10H20N2O4S/c1-2-11-17(14,15)16-9-10(13)12-7-5-3-4-6-8-12/h11H,2-9H2,1H3

InChI Key

FTCFEVGILCBIQX-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)OCC(=O)N1CCCCCC1

Origin of Product

United States

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